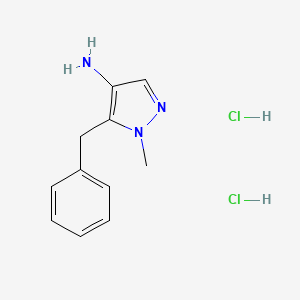

![molecular formula C15H15BrN2O3S B2535687 Ethyl 2-[6-bromo-2-(cyclopropanecarbonylimino)-1,3-benzothiazol-3-yl]acetate CAS No. 865247-12-7](/img/structure/B2535687.png)

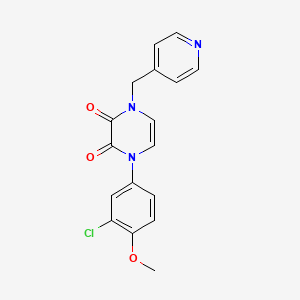

Ethyl 2-[6-bromo-2-(cyclopropanecarbonylimino)-1,3-benzothiazol-3-yl]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of ethyl bromoacetate, which is a reagent commonly used in organic synthesis as an alkylating agent and acylation reagent . It’s also a derivative of benzothiazole, a heterocyclic compound with a benzene ring fused to a thiazole ring .

Physical And Chemical Properties Analysis

Ethyl bromoacetate, a related compound, is a colorless to yellow liquid with a fruity, pungent odor. It has a density of 1.506 g/mL at 25 °C (lit.), a boiling point of 159 °C (lit.), and is insoluble in water .Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds : This compound serves as a precursor in synthesizing a series of novel compounds, which are then characterized using techniques such as NMR, IR, and mass spectroscopy. These compounds have been synthesized through reactions involving benzothiazole and indole derivatives, showcasing the versatility of Ethyl 2-[6-bromo-2-(cyclopropanecarbonylimino)-1,3-benzothiazol-3-yl]acetate in creating complex molecular structures (Nassiri & Milani, 2020).

Antifungal and Antimicrobial Activities : Some derivatives synthesized from this compound have demonstrated moderate to good antifungal and antimicrobial activities. This indicates its potential utility in the development of new therapeutic agents. The synthesized compounds were particularly active against C. albicans, showcasing their potential in addressing fungal infections (Toraskar, Kadam, & Kulkarni, 2009).

Anticancer and Immunomodulatory Activities : Derivatives of this compound have been studied for their biological activities, particularly in cancer therapy. Some synthesized compounds have shown significant inhibitory effects on colon carcinoma and hepatocellular carcinoma cells, as well as immunomodulatory effects. This suggests the potential of this compound in the development of novel anticancer therapies (Abdel‐Aziz, Gamal-Eldeen, Hamdy, & Fakhr, 2009).

Antimicrobial and Fluorescence Applications : Some derivatives have exhibited antimicrobial activities against a variety of microorganisms, including E. coli and S. aureus. Additionally, certain derivatives of this compound have been synthesized to study their fluorescence properties, with findings indicating their potential use in fluorescence applications (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 2-[6-bromo-2-(cyclopropanecarbonylimino)-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2O3S/c1-2-21-13(19)8-18-11-6-5-10(16)7-12(11)22-15(18)17-14(20)9-3-4-9/h5-7,9H,2-4,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAZBZUWXFRKHTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2535605.png)

![N-(4-fluorophenyl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2535610.png)

![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-phenylethyl)urea](/img/structure/B2535612.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 1-(4-methylphenyl)-5-oxo-2-(thiophen-2-yl)pyrrolidine-3-carboxylate](/img/structure/B2535614.png)

![5-[3-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2535616.png)

![2-[(3-Bromophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2535618.png)

![N-cyclohexyl-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2535619.png)

![5-isopropyl-7-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2535621.png)